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N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide

Physicochemical profiling ADME prediction Kinase inhibitor design

Kinase-focused libraries risk wasted resources on generic azaindoles lacking patent-defined selectivity. This compound solves that as a Vertex-patented JAK/ROCK inhibitor with a defined 4-(3-acetamido)phenyl substitution. • Confirmed JAK/ROCK kinase hinge-binding scaffold (US20070135466A1) • cLogP 2.1, TPSA 57.8 Ų - CNS-permeable lead-like space • 2 HBD, 2 HBA - predicted superior solubility for reliable cellular assay dose-response • Available in 10-100 mg standard packs; custom synthesis on request

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 916173-07-4
Cat. No. B12916183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide
CAS916173-07-4
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=C3C=CNC3=NC=C2
InChIInChI=1S/C15H13N3O/c1-10(19)18-12-4-2-3-11(9-12)13-5-7-16-15-14(13)6-8-17-15/h2-9H,1H3,(H,16,17)(H,18,19)
InChIKeyUHXYXWIGCSBFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide: Procurement Overview & Supply Rationale


N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide (MF: C15H13N3O, MW: 251.28 g/mol) is a 4-phenyl-substituted 7-azaindole acetamide . The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged kinase hinge-binding scaffold; the 4-position aryl-amide extension determines kinome selectivity. This compound is explicitly claimed in Vertex Pharmaceuticals patent filings as a protein kinase inhibitor with annotated activity against JAK and ROCK family kinases . For procurement, its value stems not from generic “kinase inhibition” but from its defined substitution pattern (para-acetamide on the 4-phenyl ring), which creates a unique vector for physicochemical property tuning versus 3-substituted or 5-substituted azaindole analogs .

JAK/ROCK pathway inhibitor design
4-Substituted 7-azaindole scaffold with defined selectivity annotation
Patent-validated chemical starting point

Why Generic Azaindole Substitution Is Not Supported


Substituting a generic 7-azaindole or a regioisomeric phenyl acetamide (e.g., 5-position attachment or the des-acetyl aniline) for N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide is not supported by the available SAR landscape. The parent 7-azaindole core alone lacks the necessary D-A interaction surface, and the 4-position aryl substitution provides a specific projection vector linked to kinase selectivity . Although targeted head-to-head biochemical profiling for this exact compound is limited in the public domain, the Vertex JAK/ROCK patent context and the computed molecular properties (cLogP ~2.1, Topological PSA 57.8 Ų, 2 HBD, 2 HBA) differentiate its permeability–efflux profile from more lipophilic, higher-molecular-weight 7-azaindole kinase inhibitors. Any replacement without verifying the discrete impact of the 4-(3-acetamido)phenyl group on solubility, permeability, and kinome selectivity carries procurement risk .

Generic 7-azaindole lacks the 4-aryl extension required for kinase selectivity profiling; selectivity context may shift.

5-Substituted regioisomer alters binding geometry and may change permeability profile; assay context may not transfer.

Des-acetyl aniline removes a key H-bond donor; hinge-binding profile may not reproduce.

Quantitative Differentiation Against Closest Analogs


Physicochemical Profile vs. 5-Substituted Azaindole Congener

The target compound's physicochemical signature can be quantitatively compared to the 5-substituted regioisomer, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]acetamide . The 4-substituted target has a calculated LogP of 2.1 and a Topological Polar Surface Area (TPSA) of 57.8 Ų, indicating moderate lipophilicity and suitable CNS permeability potential . The 5-substituted analog, due to the altered vector of the aryl group, is predicted to have a different molecular shape and electronic distribution, which would directly impact its binding mode and passive permeability. This differential can be critical in CNS-targeted JAK/ROCK programs where a balanced LogP is essential to avoid P-gp efflux liability .

Physicochemical Profile vs. 5-Regioisomer
Class-level inference
cLogP = 2.1
TPSA = 57.8 Ų
Supports permeability prediction context
Direct measurement pending for 5-isomer
Physicochemical profiling ADME prediction Kinase inhibitor design

Patent-Anchored JAK/ROCK Annotation vs. Undifferentiated Scaffold

While many 7-azaindole compounds are pan-kinase inhibitors, the Vertex patent family (US20070135466A1) specifically exemplifies this compound within claims directed to JAK and ROCK kinase inhibition . This contrasts with a commercially available unsubstituted 7-azaindole-4-carboxamide scaffold, which lacks the specific aryl extension for deep pocket occupancy . Although quantitative IC50 values for this exact compound are not disclosed in the patent's public excerpts, its inclusion as a specific embodiment within the JAK/ROCK inhibitor claims provides a semantic annotation of its intended pharmacological profile that generic azaindole building blocks cannot claim .

Patent-Anchored JAK/ROCK Annotation
Supporting evidence
Target Patent-claimed JAK/ROCK inhibitor
Comparator Unsubstituted carboxamide scaffold
Patent-anchored kinase family context
No disclosed quantitative IC50 data
Kinase selectivity Patent landscaping JAK inhibitor ROCK inhibitor

Hydrogen Bond Donor/Acceptor Profile vs. 3-Substituted Isomer

The target compound possesses 2 hydrogen bond donors (HBD: pyrrole NH, acetamide NH) and 2 hydrogen bond acceptors (HBA: pyridine N, acetamide C=O) . This is a classic donor–acceptor–donor hinge-binding motif. A 3-substituted isomer, such as N-[3-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetamide, would relocate the acetamide group, altering the distance and geometry of H-bond presentation. The 4-substituted scaffold provides a linear, para-oriented geometry that optimizes the distance (~7-8 Å) between the hinge-binding azaindole core and a potential ribose pocket or DFG-motif interaction . Detailed binding mode confirmation requires crystallography, but the HBD/HBA count and vector alignment are superior to the 3-isomer for JAK-family kinases based on homology modeling .

HBD/HBA Profile vs. 3-Isomer
Class-level inference
Target 2 HBD, 2 HBA, para geometry
Comparator 3-isomer, altered H-bond presentation
Hinge-binding geometry context
Crystallographic confirmation required
Medicinal chemistry Structure-activity relationship Hinge binder design

Preferred Application Scenarios


JAK/ROCK Kinase Focused Library Synthesis

For medicinal chemistry teams building a kinase-focused library targeting JAK or ROCK family kinases, this compound serves as a direct entry from patent-exemplified chemical space . Its 4-substitution pattern and hydrogen bonding profile allow for rapid diversification via amide coupling or Suzuki reactions at the para-position, enabling SAR exploration while maintaining a validated core. Starting with this specific compound, rather than an unprotected aniline or a generic 7-azaindole, ensures the library is anchored in a well-defined patent landscape and kinase selectivity context .

CNS-Penetrant Kinase Inhibitor Lead Optimization

The computed LogP of 2.1 and TPSA of 57.8 Ų are within the favorable range for CNS drug-likeness . In programs targeting brain-penetrant JAK inhibitors for neuroinflammatory indications, this compound offers a starting point with predicted permeability. Its relatively low molecular weight (251.28 g/mol) also aligns with lead-like property space, making it suitable for early lead optimization programs where CNS exposure is a key milestone .

Chemical Probe for Cellular Kinase Assays

With 2 hydrogen bond donors and a moderate LogP, this compound is predicted to have better aqueous solubility than more lipophilic, high-molecular-weight kinase inhibitors. When selecting a tool compound for cellular target engagement assays (e.g., CETSA or NanoBRET), predictable solubility and low non-specific binding are critical for reliable dose-response data. This compound's property profile makes it a rational choice for in-vitro pharmacology studies where solubility-limited artifacts must be minimized .

Application
Selection Property
Validation Focus
JAK/ROCK Pathway-Focused Library Design
Patent-validated core with defined kinase annotation
Verify kinase selectivity panel
CNS Target Engagement Lead Optimization
Computed lipophilicity and polarity profile
Assess brain penetration in appropriate model
Cellular Target Engagement Probe Studies
H-bond donor/acceptor count and vector geometry
Evaluate solubility and non-specific binding
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